molecular formula C20H17FN4O2 B10984215 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10984215
M. Wt: 364.4 g/mol
InChI Key: UYNYFJQMLBCVTL-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Indole Substitution: The indole ring can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with the acetamide intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the reaction type.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced quinazolinone analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities and could be investigated for its biological properties.

Medicine

In medicine, compounds with similar structures have shown promise as therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions. Research into this compound could reveal new drug candidates with improved efficacy and safety profiles.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties may offer advantages in various applications.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The fluorine and indole substituents may enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
  • 2-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
  • 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-ethyl-1H-indol-4-yl)acetamide

Uniqueness

The uniqueness of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorine atom and the indole ring can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C20H17FN4O2/c1-12-22-17-7-6-13(21)10-15(17)20(27)25(12)11-19(26)23-16-4-3-5-18-14(16)8-9-24(18)2/h3-10H,11H2,1-2H3,(H,23,26)

InChI Key

UYNYFJQMLBCVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

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